molecular formula C13H19ClN2 B2696564 [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine CAS No. 105479-08-1

[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine

Cat. No. B2696564
CAS RN: 105479-08-1
M. Wt: 238.76
InChI Key: KLAOUOOMPFFUMC-UHFFFAOYSA-N
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Description

This compound, also known as [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine dihydrochloride, has a CAS Number of 105479-11-6 . It has a molecular weight of 311.68 and its IUPAC name is N-(4-chlorobenzyl)-2-(1-pyrrolidinyl)ethanamine dihydrochloride . It is typically stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The structure of this compound is determined by spectral (IR, 1H NMR), elemental analyses and X-ray diffraction data . The InChI code for this compound is 1S/C13H19ClN2.2ClH/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16;;/h3-6,15H,1-2,7-11H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Biomarkers for Tobacco and Cancer Research

Research has demonstrated the utility of measuring human urinary carcinogen metabolites as a practical approach for obtaining significant information about tobacco and cancer. This includes a variety of carcinogens and their metabolites quantified in the urine of smokers or those exposed to environmental tobacco smoke (ETS), highlighting the importance of such biomarkers in studies focused on tobacco products and their specific carcinogens, such as NNAL and NNAL-Gluc derived from NNK, a tobacco-specific carcinogen. These biomarkers are crucial for future studies on tobacco and human cancer, especially in the context of new tobacco products and strategies for harm reduction (Hecht, 2002).

Endocrine Disruptors and Environmental Toxicology

DDT and its main metabolite DDE, acting as endocrine disruptors in humans and wildlife, have been reviewed for their impact on reproductive and immune systems. The review aims to provide an overview of how exposure to these compounds affects estrogen-disrupting action in both humans and wildlife, suggesting the hypothesis of direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).

Organic Thermoelectric Materials

The thermoelectric performance of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), one of the most successful organic thermoelectric materials, has been significantly enhanced through various treatment methods. This mini-review summarizes these methods and the origin of thermoelectric enhancement, underlining the potential of PEDOT:PSS in developing more efficient organic thermoelectric materials for future applications (Zhu et al., 2017).

Hazardous Chemical Degradation

The formation, environmental fate, and toxicity of chemical warfare agent degradation products have been assessed, providing essential insights into occupational and environmental health. This includes the degradation products of several agents such as sulfur mustards and nerve agents, highlighting the importance of understanding these processes for environmental monitoring and health risk assessment (Munro et al., 1999).

Environmental Impact and Safety of PFAS

The review on amine-containing sorbents for PFAS removal from water supplies discusses the development and application of these sorbents, underlining the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology on PFAS removal. This critical analysis aims to guide the design of next-generation sorbents for effective PFAS control, contributing to the safety of drinking water and environmental protection (Ateia et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16/h3-6,15H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAOUOOMPFFUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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